molecular formula C6H15NO2 B045208 N,N-Dimethylacetamide dimethyl acetal CAS No. 18871-66-4

N,N-Dimethylacetamide dimethyl acetal

Cat. No.: B045208
CAS No.: 18871-66-4
M. Wt: 133.19 g/mol
InChI Key: FBZVZUSVGKOWHG-UHFFFAOYSA-N
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Description

N,N-Dimethylacetamide dimethyl acetal: is an organic compound with the molecular formula C6H15NO2 . It is a colorless liquid with a characteristic odor and is commonly used as a reagent in organic synthesis. The compound is known for its versatility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

The primary targets of N,N-Dimethylacetamide dimethyl acetal are acids, amines, thiols, and amino acids . It acts as a methylating agent, which means it transfers a methyl group (-CH3) to these targets .

Mode of Action

This compound interacts with its targets by donating a methyl group. This methylation process can alter the properties of the target molecule, such as its reactivity, solubility, or biological activity .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those involving the synthesis of amides, diacylamines, and heterocycles . It also serves as a one-carbon inserting synthon in the preparation of pyrimido[1,2-a][1,3,5]triazin-6-ones .

Result of Action

The methylation of target molecules by this compound can result in a variety of molecular and cellular effects. For example, the methylation of acids, amines, thiols, and amino acids can lead to the formation of new compounds with different properties . In the context of organic synthesis, these changes can be harnessed to create a wide range of useful products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, solvent, and pH. Additionally, it’s worth noting that the compound is typically stabilized with 5-10% methanol , which can also influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylacetamide dimethyl acetal can be synthesized through the reaction of N,N-Dimethylacetamide with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylacetamide dimethyl acetal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Acid Catalysts: Such as sulfuric acid and p-toluenesulfonic acid.

    Solvents: Such as methanol and ethanol.

Major Products Formed:

Scientific Research Applications

N,N-Dimethylacetamide dimethyl acetal has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • N,N-Dimethylformamide dimethyl acetal
  • N,N-Dimethylacetamide
  • N,N-Dimethylformamide diethyl acetal

Comparison: N,N-Dimethylacetamide dimethyl acetal is unique due to its specific reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the types of products formed. For example, it is particularly useful in the synthesis of heterocycles and diacylamines, which may not be as efficiently produced using other similar compounds .

Properties

IUPAC Name

1,1-dimethoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZVZUSVGKOWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172242
Record name 1,1-Dimethoxyethyl(dimethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18871-66-4
Record name Dimethylacetamide dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18871-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxyethyl(dimethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethoxyethyl(dimethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethoxyethyl(dimethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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